5-Methylhexanal-d7

Vue d'ensemble

Description

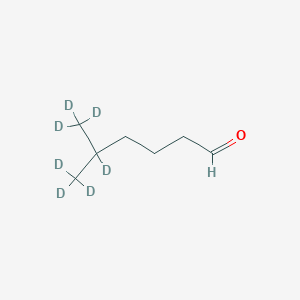

5-Methylhexanal-d7: is a deuterated aldehyde compound with the molecular formula C7H7D7O and a molecular weight of 121.23 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics . The deuterium labeling makes it valuable for various analytical and synthetic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhexanal-d7 typically involves the deuteration of 5-Methylhexanal. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the aldehyde structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets the stringent requirements for research applications .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Methylhexanal-d7 can undergo oxidation reactions to form the corresponding carboxylic acid, 5-Methylhexanoic acid-d7. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol, 5-Methylhexanol-d7, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Reagents such as Grignard reagents (RMgX) are commonly used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents (RMgX)

Major Products Formed:

Oxidation: 5-Methylhexanoic acid-d7

Reduction: 5-Methylhexanol-d7

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Research

- Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Flavor Chemistry

- In food science, this compound is used to investigate flavor profiles and volatile compounds in various foods. For instance, it has been employed in studies analyzing the flavor characteristics of fava beans, where it helps in understanding how processing conditions affect flavor . The compound's distinct NMR signals allow researchers to track changes in volatile compounds during food preparation.

- Organic Synthesis

Case Study 1: Flavor Profile Analysis

A study focused on the flavor profile of fava beans utilized this compound to analyze volatile compounds extracted via solid-phase micro-extraction (SPME). The results indicated significant variations in flavor attributes based on processing conditions, demonstrating the compound's role in sensory evaluation and flavor chemistry .

Case Study 2: Volatile Compound Profiling

Research investigating the volatile compound profile in chicken meat highlighted the importance of this compound as a marker for assessing flavor variations linked to sexual maturity in chickens. The study employed advanced chromatographic techniques to analyze the influence of this compound on meat quality and flavor perception .

Table 1: Comparison of Volatile Compounds Pre- and Post-Processing

| Compound | Retention Time (min) | Relative Content (%) Before | Relative Content (%) After |

|---|---|---|---|

| 5-Methylhexanal | 8.417 | Not Detected | 0.19 |

| Hexanal | 6.125 | 6.16 | 2.38 |

| Valeraldehyde | 3.822 | 0.51 | Not Detected |

This table illustrates how processing affects the presence of key volatile compounds, emphasizing the analytical role of this compound in food chemistry .

Mécanisme D'action

The mechanism of action of 5-Methylhexanal-d7 is primarily related to its role as a labeled compound in analytical and synthetic applications. The deuterium atoms in the molecule provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry studies. This labeling helps in elucidating metabolic pathways and reaction mechanisms involving aldehydes .

Comparaison Avec Des Composés Similaires

5-Methylhexanal: The non-deuterated form of 5-Methylhexanal-d7, with the molecular formula C7H14O.

6-Chloro-5-methylhexanal: A chlorinated derivative with the molecular formula C7H13ClO.

3-Isobutyl-5-methylhexanal: A branched aldehyde with the molecular formula C11H22O.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in mass spectrometry studies. This makes it a valuable tool in research areas where accurate quantification and identification of aldehydes are essential .

Activité Biologique

5-Methylhexanal-d7 is a deuterated aldehyde derivative of 5-methylhexanal, which is a six-carbon aliphatic aldehyde. The incorporation of deuterium atoms in its structure enhances its stability and alters its biological activity, making it a compound of interest in various fields such as organic chemistry, biochemistry, and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

Synthesis and Characterization

This compound can be synthesized through several methods, often involving the reduction of corresponding carboxylic acids or the oxidation of alcohols. The deuterated version is particularly useful in studies involving metabolic pathways due to its distinguishable mass in spectrometric analyses.

Table 1: Synthesis Methods for this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its effects on cellular processes and potential therapeutic applications.

- Cellular Metabolism : The compound is metabolized via pathways similar to other aldehydes, potentially influencing lipid metabolism and energy production.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.

Case Studies

- Impact on Lipid Profiles : In a study examining the effects of various aldehydes on lipid metabolism, this compound was shown to modulate lipid profiles in liver cells, suggesting potential applications in managing metabolic disorders.

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells against oxidative damage, pointing towards its therapeutic potential in neurodegenerative diseases .

Research Findings

Recent findings have highlighted the following key points regarding the biological activity of this compound:

- Antimicrobial Activity : Some studies have reported that aldehydes like 5-Methylhexanal can exhibit antimicrobial properties against various bacterial strains .

- Toxicological Profile : Assessments have shown that while the compound possesses beneficial activities, high concentrations may lead to cytotoxic effects, necessitating further investigation into safe dosage levels .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3/i1D3,2D3,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKRISJWBAIIAA-QXMYYZBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCCC=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473412 | |

| Record name | 5-Methylhexanal-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947141-18-6 | |

| Record name | 5-Methylhexanal-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.